![molecular formula C17H21ClN2O3S B2954433 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide CAS No. 1421507-79-0](/img/structure/B2954433.png)
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O3S and its molecular weight is 368.88. The purity is usually 95%.
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Scientific Research Applications
Kinetic Study and Advanced Oxidation Processes
Research indicates the potential of ozonation and advanced oxidation processes, like O(3)/H(2)O(2), to enhance mass transfer in compact scrubbers developed for air treatment applications. This is significant in assessing volatile organic compounds' removal, where such chemical compounds might play a role in the process (Pierre-François Biard et al., 2011).
Synthesis and Characterization Studies
The synthesis and characterization of novel sulfonamide molecules have been extensively studied, providing insights into the molecular structure, electronic properties, and potential applications of these compounds in various fields, including materials science and medicinal chemistry (P. Murthy et al., 2018).
Nonlinear Optical Properties
Another research application involves investigating the nonlinear optical properties of certain derivatives, which are crucial for optical device applications like optical limiters. This showcases the compound's potential in advancing photonic and optoelectronic technologies (K. Rahulan et al., 2014).
Antifungal and Anti-HIV Activities
Studies have also explored the antifungal and anti-HIV activities of sulfonamide derivatives, indicating their significance in developing new therapeutic agents to combat these conditions (M. Zareef et al., 2007).
Antitumor and Anti-cancer Agents
Sulfonamide derivatives have been identified as potential antitumor and anti-cancer agents, with research focusing on their ability to inhibit specific pathways involved in cancer progression. This indicates the compound's relevance in oncology and cancer therapy development (J. Mun et al., 2012).
Mechanism of Action
Target of Action
It’s known that amines, such as dimethylamine, a part of this compound, can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Amines can act as ligands, binding to their targets and inducing a conformational change that can activate or inhibit the target’s function . The presence of the chloro and sulfonamide groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Amines can be involved in a variety of biochemical processes, including neurotransmission and enzymatic reactions . The compound’s effect on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Factors such as the compound’s size, charge, and hydrophobicity, as well as the presence of functional groups like the sulfonamide, can influence its pharmacokinetic properties .
Result of Action
Depending on its targets and mode of action, it could potentially influence cellular signaling, enzyme activity, or other biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s ionization state, which can be influenced by pH, may affect its ability to cross cell membranes and reach its targets .
properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-12-15(18)5-4-6-17(12)24(22,23)19-11-16(21)13-7-9-14(10-8-13)20(2)3/h4-10,16,19,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNWTDZMSKIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.